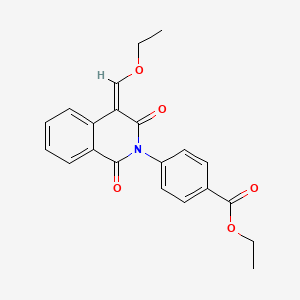
Acetamidomalonic acid (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamidomalonic acid (disodium salt) is a chemical compound with the molecular formula C5H8NNaO5 and a molecular weight of 185.11 g/mol . It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
The synthesis of acetamidomalonic acid (disodium salt) typically involves the following steps :
Preparation of Malonic Acid Diethyl Ester: Malonic acid is esterified with ethanol in the presence of a strong acid catalyst to form malonic acid diethyl ester.
Nitrosation: The ester is then treated with sodium nitrite and acetic acid to form diethyl isonitrosomalonate.
Reduction and Acetylation: The intermediate is reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to yield diethyl acetamidomalonate.
Conversion to Disodium Salt: The final step involves the conversion of diethyl acetamidomalonate to its disodium salt form through neutralization with sodium hydroxide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Acetamidomalonic acid (disodium salt) undergoes various chemical reactions, including :
Hydrolysis: The compound can be hydrolyzed to form acetic acid and malonic acid derivatives.
Alkylation: It can undergo alkylation reactions to form substituted malonic acid derivatives.
Decarboxylation: Under specific conditions, it can undergo decarboxylation to yield simpler compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, acetic acid, zinc powder, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Acetamidomalonic acid (disodium salt) has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds, including amino acids and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs, such as those used to treat multiple sclerosis.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of acetamidomalonic acid (disodium salt) involves its role as a precursor in various biochemical pathways . It can be converted into different derivatives that interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate metabolic pathways and biochemical reactions, leading to various physiological effects.
相似化合物的比较
Acetamidomalonic acid (disodium salt) can be compared with other similar compounds, such as :
Diethyl Acetamidomalonate: This compound is a diethyl ester derivative of acetamidomalonic acid and is used in similar applications.
Malonic Acid Diethyl Ester: This ester is a precursor in the synthesis of acetamidomalonic acid derivatives.
Aminomalonic Acid: This compound is an intermediate in the synthesis of acetamidomalonic acid and its derivatives.
The uniqueness of acetamidomalonic acid (disodium salt) lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C5H5NNa2O5 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
disodium;2-acetamidopropanedioate |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI 键 |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)






